molecular formula C8H9NO2S B14822155 5-Hydroxy-2-(methylthio)benzamide

5-Hydroxy-2-(methylthio)benzamide

Cat. No.: B14822155
M. Wt: 183.23 g/mol
InChI Key: WRPLEQFAGPGDPW-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(methylsulfanyl)benzamide is an organic compound with a benzamide structure substituted with a hydroxy group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(methylsulfanyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzamide derivative.

    Hydroxylation: Introduction of the hydroxy group can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Methylsulfanylation: The methylsulfanyl group can be introduced using methylthiolating agents such as dimethyl sulfide in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxy group, forming a methylsulfanylbenzamide.

    Substitution: The hydroxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a dehydroxylated benzamide.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-Hydroxy-2-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-(methylthio)benzoic acid
  • 5-Hydroxy-2-(methylsulfanyl)benzaldehyde
  • 5-Hydroxy-2-(methylsulfanyl)benzonitrile

Uniqueness

5-Hydroxy-2-(methylsulfanyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

5-hydroxy-2-methylsulfanylbenzamide

InChI

InChI=1S/C8H9NO2S/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4,10H,1H3,(H2,9,11)

InChI Key

WRPLEQFAGPGDPW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)O)C(=O)N

Origin of Product

United States

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